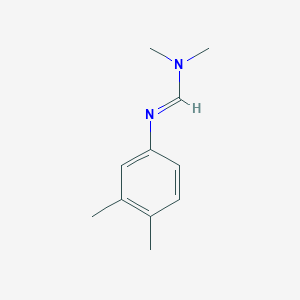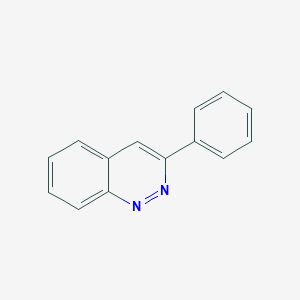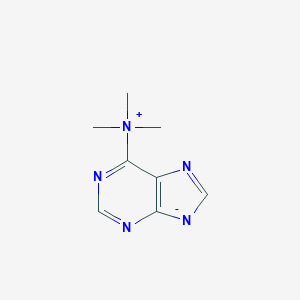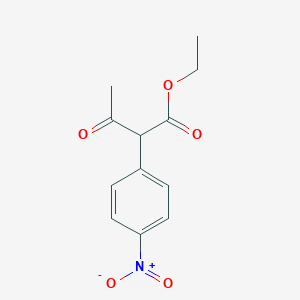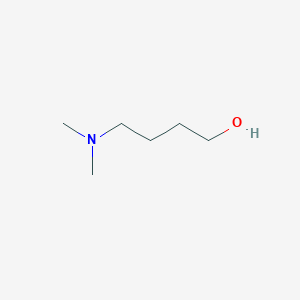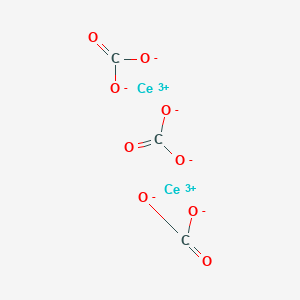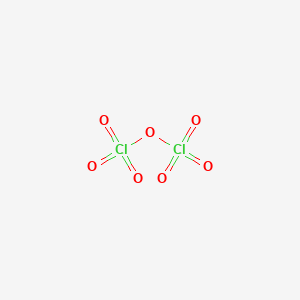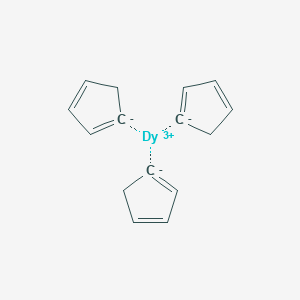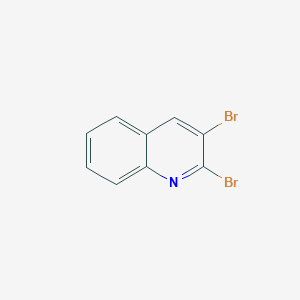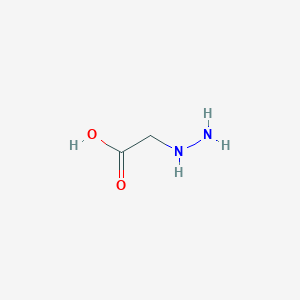
Acridine 10-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine 10-oxide (AO) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. AO is a derivative of acridine, which is a planar aromatic compound consisting of three fused rings. AO is widely used in biological and chemical research due to its ability to intercalate DNA and RNA, which makes it a useful tool for studying nucleic acid structure and function.
作用机制
The mechanism of action of Acridine 10-oxide involves intercalation of the molecule between the base pairs of DNA and RNA. This intercalation causes a distortion in the DNA or RNA structure, which can lead to inhibition of DNA and RNA synthesis. Acridine 10-oxide can also bind to the minor groove of DNA and RNA, which can cause a change in the DNA or RNA conformation and inhibit transcription.
Biochemical and Physiological Effects
Acridine 10-oxide has been shown to have a variety of biochemical and physiological effects. Acridine 10-oxide can induce apoptosis in cancer cells by activating the caspase pathway. Acridine 10-oxide can also induce DNA damage and inhibit DNA and RNA synthesis. Acridine 10-oxide has been shown to have antimicrobial activity against a variety of bacteria and fungi.
实验室实验的优点和局限性
One advantage of Acridine 10-oxide is its ability to selectively target cancer cells and induce apoptosis. Acridine 10-oxide is also relatively easy to synthesize and can be used in a variety of applications, including fluorescence microscopy and DNA damage detection. One limitation of Acridine 10-oxide is its potential toxicity, as it can induce DNA damage and inhibit DNA and RNA synthesis. Acridine 10-oxide can also be difficult to work with, as it is a highly reactive molecule that can interact with other compounds in the lab.
未来方向
There are many future directions for research involving Acridine 10-oxide. One area of research is the development of new Acridine 10-oxide derivatives with improved selectivity and efficacy. Another area of research is the use of Acridine 10-oxide in combination with other drugs to enhance its anticancer activity. Acridine 10-oxide can also be used in the development of new antimicrobial agents. Finally, Acridine 10-oxide can be used in the study of epigenetic modifications, as it can selectively bind to DNA and RNA and affect gene expression.
合成方法
Acridine 10-oxide can be synthesized by a variety of methods, including oxidation of acridine with peracids, oxidation of acridine with potassium permanganate, and oxidation of acridine with lead tetraacetate. The most commonly used method for synthesizing Acridine 10-oxide is the oxidation of acridine with peracids. This method involves the reaction of acridine with a peracid, such as m-chloroperbenzoic acid, in the presence of a solvent, such as acetic acid or dichloromethane.
科学研究应用
Acridine 10-oxide has been used extensively in scientific research due to its ability to intercalate DNA and RNA, which makes it a useful tool for studying nucleic acid structure and function. Acridine 10-oxide is also used in fluorescence microscopy to stain DNA and RNA. Acridine 10-oxide can be used to detect DNA damage and to study the effects of DNA-damaging agents, such as radiation and chemicals. Acridine 10-oxide has also been used to study the effect of drugs on cancer cells, as it can selectively target cancer cells and induce apoptosis.
属性
CAS 编号 |
10399-73-2 |
|---|---|
产品名称 |
Acridine 10-oxide |
分子式 |
C13H9NO |
分子量 |
195.22 g/mol |
IUPAC 名称 |
10-oxidoacridin-10-ium |
InChI |
InChI=1S/C13H9NO/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |
InChI 键 |
HYGIWTYYBBTQAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




